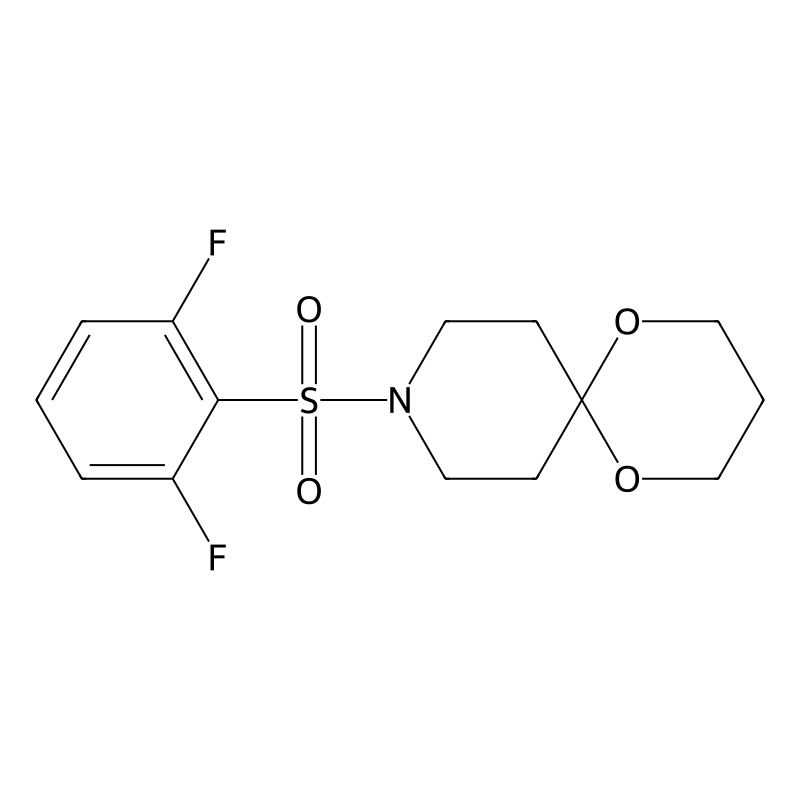

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. It features a sulfonyl group derived from 2,6-difluorobenzenesulfonyl chloride, which contributes to its chemical reactivity and potential biological activity. The compound's molecular formula is CHFNOS, and it has a molecular weight of approximately 305.34 g/mol. Its spirocyclic framework includes two oxygen atoms in the dioxane moiety, enhancing its stability and solubility in various solvents.

Research indicates that compounds similar to 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane exhibit significant biological activities, particularly as kinase inhibitors. These compounds can affect signaling pathways involved in cancer progression and other diseases by inhibiting specific kinases such as phosphatidylinositol 3-kinase. The sulfonyl moiety enhances the binding affinity to target proteins due to its ability to form hydrogen bonds and ionic interactions.

The synthesis of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be achieved through several methods:

- Sulfonation Reaction: The initial step involves the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to facilitate nucleophilic attack.

- Cyclization: If starting materials contain appropriate functional groups, cyclization can occur to form the spirocyclic structure under heat or catalytic conditions.

- Purification: The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.

The applications of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane are primarily in medicinal chemistry and drug development. Its potential as a kinase inhibitor makes it a candidate for therapeutic agents targeting cancer and other proliferative diseases. Additionally, it could serve as a building block for synthesizing more complex molecules in pharmaceutical research.

Interaction studies involving this compound focus on its binding affinity to various protein targets, particularly kinases involved in cell signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to assess these interactions quantitatively. Understanding these interactions helps elucidate the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,5-Dioxa-9-azaspiro[5.5]undecane | Structure | Basic structure without sulfonyl group |

| 3-Azaspiro[5.5]undecane | Structure | Lacks the dioxane moiety |

| 2,6-Difluorobenzenesulfonamide | Structure | Contains a sulfonamide instead of a sulfonyl chloride |

Uniqueness: The unique combination of the spirocyclic structure with a sulfonyl group distinguishes 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane from other similar compounds. This configuration may enhance its biological activity and specificity towards certain kinase targets compared to its analogs.